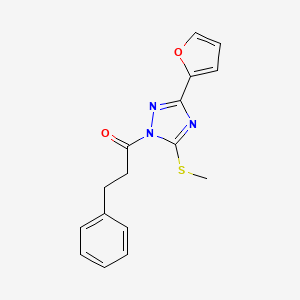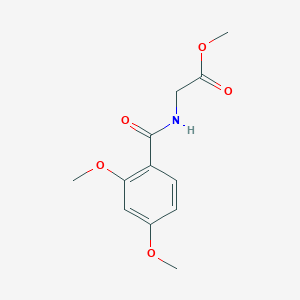
3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been extensively researched. In
Wirkmechanismus
The exact mechanism of action of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by inhibiting the synthesis of nucleic acids and proteins in microorganisms. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole has a low toxicity profile and does not cause significant adverse effects in vitro and in vivo. This compound has been found to exhibit antioxidant activity and has been shown to reduce oxidative stress in cells. It has also been found to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Its antimicrobial, antifungal, and anticancer properties also make it a valuable tool in the study of these diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole. One potential avenue of research is investigating its potential use as a fluorescent sensor for metal ions. Another area of interest is exploring its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole involves the condensation of 2-furylcarboxaldehyde and thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with acetic anhydride and 3-phenylpropanoic acid to obtain the final compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The compound 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent sensor for metal ions and as an antioxidant.
Eigenschaften
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-22-16-17-15(13-8-5-11-21-13)18-19(16)14(20)10-9-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLKUKQLAUQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)CCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)


![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)